2-{[1-(3-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide
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Overview
Description
2-({1-[(3-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a sulfonylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This is followed by the introduction of the fluorophenyl group and the sulfonylacetamide moiety. Common reagents used in these reactions include fluorobenzene, benzodiazole derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-({1-[(3-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(3-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a fluorophenyl group and has similar biological activities.
ADB-FUBIATA: A synthetic cannabinoid with a similar acetamide linker structure.
Uniqueness
2-({1-[(3-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFONYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole core and sulfonylacetamide moiety make it particularly interesting for medicinal chemistry applications .
Properties
Molecular Formula |
C16H14FN3O3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]sulfonylacetamide |
InChI |
InChI=1S/C16H14FN3O3S/c17-12-5-3-4-11(8-12)9-20-14-7-2-1-6-13(14)19-16(20)24(22,23)10-15(18)21/h1-8H,9-10H2,(H2,18,21) |
InChI Key |
VVCUFCWIKWPAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)S(=O)(=O)CC(=O)N |
Origin of Product |
United States |
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